

Administration of AZD1152 (Barasertib) in Preclinical Animal Models: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1152, also known as Barasertib, is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1] It is a phosphate prodrug that is rapidly converted in plasma to its active metabolite, AZD1152-HQPA (also known as AZD2811).[2][3] Inhibition of Aurora B kinase by AZD1152-HQPA disrupts chromosome alignment and segregation during mitosis, leading to endoreduplication (the replication of the genome in the absence of cell division), polyploidy, and ultimately, apoptosis in cancer cells.[1][3][4] Preclinical studies have demonstrated the anti-tumor activity of AZD1152 in a variety of hematological and solid tumor models.[5][6] This document provides detailed application notes and protocols for the administration of AZD1152 in preclinical animal models, based on a comprehensive review of published studies.

Data Presentation: Dosage and Administration in Animal Models

The following tables summarize the dosages, administration routes, and schedules of AZD1152 used in various preclinical animal models.

Table 1: AZD1152 Administration in Hematological Malignancy Models



Cancer Type	Animal Model	Cell Line	Dosage	Administr ation Route	Dosing Schedule	Referenc e(s)
Acute Myeloid Leukemia (AML)	Immunodef icient BALB/c nude mice	MOLM13	5 or 25 mg/kg	Intraperiton eal (i.p.)	4 times a week or every other day	[2]
Acute Myeloid Leukemia (AML)	NOD/SCID mice	HL-60	Single dose between 25 and 98.7 mg/kg	Not Specified	Single dose	[7][8]
Diffuse Large B- cell Lymphoma (DLBCL)	In vivo models	Not Specified	Not Specified	Not Specified	Repeat administrati on	[7]

Table 2: AZD1152 Administration in Solid Tumor Models

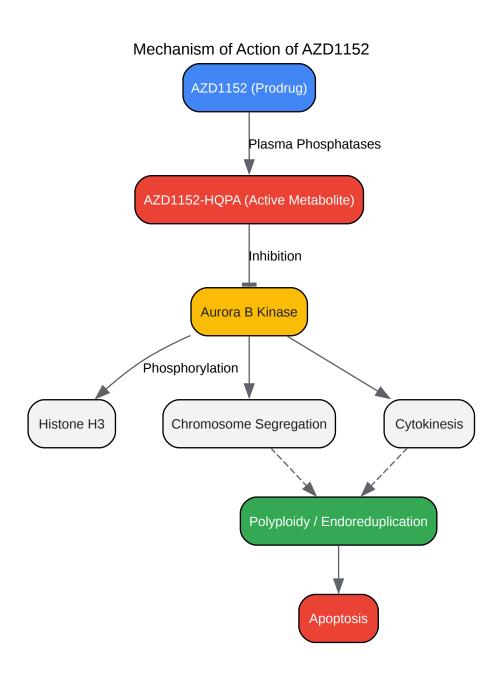


Cancer Type	Animal Model	Cell Line	Dosage	Administr ation Route	Dosing Schedule	Referenc e(s)
Small-Cell Lung Cancer (SCLC)	Athymic nude mice	H841	50 or 100 mg/kg/day	Not Specified	5 days on, 2 days off, for 2 weeks	[2]
Colorectal Cancer	Nude mice	SW620, HCT116, Colo205	150 mg/kg/day	Subcutane ous (s.c.) minipump infusion	Continuous infusion over 48 hours	[2]
Colorectal Cancer	Nude mice	SW620	25 mg/kg/day	Not Specified	Not Specified	[2]
Colorectal Cancer	Athymic nude rats	SW620	Not Specified	Intravenou s (i.v.)	Not Specified	[3][5]
Intestinal Cancer	ApcMin/+ mice	Not Applicable (spontaneo us model)	25 mg/kg/dos e	Intraperiton eal (i.p.)	Once daily for 4 days, in 3 weekly cycles	[9]
Medullobla stoma	Nude mice	UW426- Myc	50 mg/kg/day	Subcutane ous (s.c.)	For 21 days	[10]
Hepatocell ular Carcinoma (HCC)	Subcutane ous xenograft and orthotopic liver xenograft models	Various human HCC cell lines	Not Specified	Not Specified	Not Specified	[11]

Signaling Pathway and Experimental Workflow



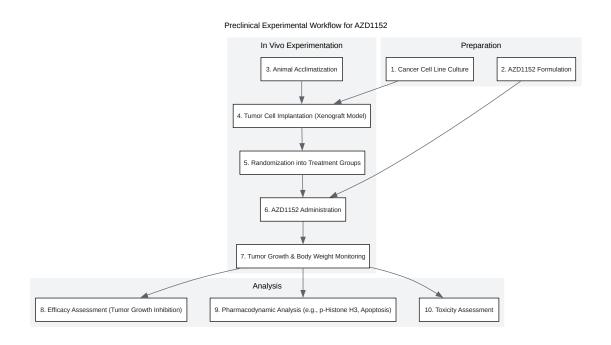
The following diagrams illustrate the mechanism of action of AZD1152 and a typical experimental workflow for in vivo studies.



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Mechanism of action of AZD1152.





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A typical workflow for in vivo AZD1152 studies.

Experimental Protocols



Protocol 1: Subcutaneous Xenograft Model Establishment

This protocol describes the establishment of a subcutaneous tumor xenograft model, a common method for evaluating the in vivo efficacy of anti-cancer agents.

Materials:

- · Human cancer cell line of interest
- Culture medium and supplements
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Matrigel (optional)
- Immunodeficient mice (e.g., athymic nude, NOD/SCID)
- Syringes and needles (25-27 gauge)
- Animal clippers
- 70% ethanol

Procedure:

- Cell Culture: Culture the selected cancer cell line under standard conditions until cells reach 70-80% confluency.
- · Cell Harvesting:
 - Aspirate the culture medium and wash the cells with sterile PBS.
 - Add Trypsin-EDTA and incubate until cells detach.



- Neutralize the trypsin with complete culture medium and transfer the cell suspension to a sterile conical tube.
- Centrifuge the cells, aspirate the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium to the desired concentration (e.g., 5 x 10⁶ cells/100 μL).[12]
- (Optional) For some cell lines, resuspending the cells in a 1:1 mixture of PBS and Matrigel can improve tumor take rate and growth. Keep the cell suspension on ice to prevent the Matrigel from solidifying.
- Tumor Cell Implantation:
 - Anesthetize the mouse using an approved protocol.
 - Shave the fur on the flank of the mouse and sterilize the injection site with 70% ethanol.
 - Gently lift the skin and inject the cell suspension (typically 100-200 μL) subcutaneously.
 - Monitor the animals for tumor growth. Tumors are typically palpable within 1-2 weeks. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

Protocol 2: Intraperitoneal (i.p.) Administration of AZD1152

Materials:

- AZD1152 formulated in a suitable vehicle (e.g., as specified in the research literature for the particular study)
- Sterile syringes and needles (25-27 gauge)
- Animal balance

Procedure:

- Animal Restraint: Properly restrain the mouse to expose the abdomen.
- Injection:



- o Tilt the mouse slightly with its head down.
- Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
- Aspirate gently to ensure the needle has not entered a blood vessel or organ.
- Slowly inject the AZD1152 solution.[2]
- Post-injection Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the mouse for any adverse reactions.

Protocol 3: Subcutaneous (s.c.) Osmotic Minipump Implantation for Continuous Infusion

Materials:

- Osmotic minipumps (e.g., ALZET®)
- AZD1152 solution
- Surgical instruments (scalpel, forceps)
- Wound clips or sutures
- · Anesthetic and analgesic agents

Procedure:

- Pump Preparation: Fill the osmotic minipumps with the AZD1152 solution according to the manufacturer's instructions.
- · Surgical Procedure:
 - Anesthetize the mouse using an approved surgical anesthesia protocol.
 - Shave and aseptically prepare the surgical site on the dorsal side, between the scapulae.
 - Make a small incision in the skin.



- Create a subcutaneous pocket using blunt dissection with forceps.
- Insert the filled osmotic minipump into the pocket.[2]
- Close the incision with wound clips or sutures.
- Post-operative Care: Administer analgesics as required and monitor the animal for signs of pain or infection.

Protocol 4: Pharmacodynamic Analysis - Histone H3 Phosphorylation

Inhibition of Histone H3 phosphorylation at Serine 10 (p-Histone H3) is a key biomarker of Aurora B kinase inhibition.[5][11]

Materials:

- Tumor tissue samples
- Lysis buffer
- Protein quantification assay (e.g., BCA)
- SDS-PAGE gels and electrophoresis equipment
- · Western blot transfer system
- Primary antibody against p-Histone H3 (Ser10)
- Primary antibody against total Histone H3 or a loading control (e.g., β-actin)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

Procedure:

 Tissue Lysis: Excise tumors at specified time points after AZD1152 administration and snapfreeze in liquid nitrogen or immediately homogenize in lysis buffer.



- Protein Quantification: Determine the protein concentration of the lysates.
- Western Blotting:
 - Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with the primary antibody against p-Histone H3.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody.
 - Detect the signal using a chemiluminescent substrate and an imaging system.
 - Strip and re-probe the membrane for total Histone H3 or a loading control to normalize the data.

Conclusion

AZD1152 has demonstrated significant antitumor activity in a wide range of preclinical models. The selection of an appropriate animal model, dose, and schedule is critical for the successful in vivo evaluation of this compound. The protocols and data presented in these application notes provide a comprehensive guide for researchers designing and conducting preclinical studies with AZD1152. Careful consideration of the experimental design and the inclusion of relevant pharmacodynamic markers will be essential for the continued investigation of this promising therapeutic agent.

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